N-(4-{[(5-chloro-2-thienyl)sulfonyl]amino}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related sulfonamide derivatives often involves nucleophilic substitution reactions, where an amine reacts with a sulfonyl chloride in the presence of a base, such as sodium carbonate, to form the desired sulfonamide compound. For instance, the synthesis of N4-acetylsulfadiazine, a metabolite of sulfadiazine, exhibits a typical pathway for synthesizing sulfonamide-based compounds, which might share similarities with the target compound's synthesis (Obaleye, Caira, & Tella, 2008).
Molecular Structure Analysis
The crystal and molecular structure of compounds similar to N-(4-{[(5-chloro-2-thienyl)sulfonyl]amino}phenyl)acetamide provides insights into their geometric configuration, intermolecular interactions, and potential reactivity. For example, the X-ray diffraction analysis helps in understanding the spatial arrangement and bonding patterns within the molecule, as seen in studies of N-substituted acetamides (Chi et al., 2018).
Chemical Reactions and Properties
The chemical behavior of sulfonamide compounds, including reactivity and interaction with other chemical entities, is a crucial aspect of their study. For instance, the sulfonamide group's reactivity towards various reagents can lead to the synthesis of diverse derivatives with potential biological activities. This is evident in the synthesis of compounds with antimicrobial and enzymatic inhibition properties, showcasing the versatility of sulfonamide derivatives in chemical reactions (Shukla et al., 2012).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, play a significant role in the application and handling of chemical compounds. Studies on compounds similar to this compound often include detailed characterization to understand these aspects better. For example, the solubility in various solvents and the melting point range can indicate the compound's suitability for pharmaceutical formulations or chemical reactions (Shukla & Yadava, 2020).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards specific reagents, define the compound's behavior in chemical syntheses and its biological activity. The analysis of N-substituted acetamides, for example, involves studying their reactivity patterns, such as the ability to form hydrogen bonds, which can significantly affect their biological activities and interactions with biological targets (Kang, Cho, & Jang, 2011).
Future Directions
The future directions for research on this compound could involve further exploration of its synthesis methods, chemical reactions, and potential pharmacological activities. Additionally, more detailed studies on its physical and chemical properties, as well as safety and hazard information, would be beneficial. Given the broad range of activities exhibited by thiazole derivatives, this compound could potentially serve as a valuable scaffold for the development of new therapeutic agents .
properties
IUPAC Name |
N-[4-[(5-chlorothiophen-2-yl)sulfonylamino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3S2/c1-8(16)14-9-2-4-10(5-3-9)15-20(17,18)12-7-6-11(13)19-12/h2-7,15H,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUYJWPUWLHQNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24794067 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.